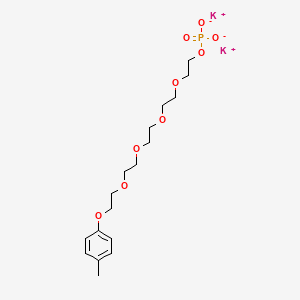![molecular formula C21H33N3O2 B12891380 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- CAS No. 95237-15-3](/img/structure/B12891380.png)
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For the specific compound , the synthesis would likely involve the following steps:
Formation of the quinoline core: This could be achieved through the Skraup synthesis or a similar method.
Introduction of the methoxy group: This could be done via methylation of a hydroxyl group on the quinoline ring.
Attachment of the diethylaminohexyl group: This could involve nucleophilic substitution reactions where the diethylaminohexyl group is introduced to the quinoline core.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. The compound could exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Disrupting cellular processes: Interfering with cellular pathways to induce therapeutic effects.
類似化合物との比較
Similar Compounds
Quinine: A well-known quinoline derivative used to treat malaria.
Chloroquine: Another antimalarial drug with a quinoline core.
Quinacrine: Used as an antiprotozoal and anti-inflammatory agent.
Uniqueness
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
CAS番号 |
95237-15-3 |
|---|---|
分子式 |
C21H33N3O2 |
分子量 |
359.5 g/mol |
IUPAC名 |
[8-[6-(diethylamino)hexylamino]-6-methoxyquinolin-4-yl]methanol |
InChI |
InChI=1S/C21H33N3O2/c1-4-24(5-2)13-9-7-6-8-11-22-20-15-18(26-3)14-19-17(16-25)10-12-23-21(19)20/h10,12,14-15,22,25H,4-9,11,13,16H2,1-3H3 |
InChIキー |
FTDBIIMGPBMMRK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




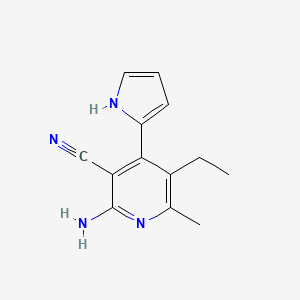
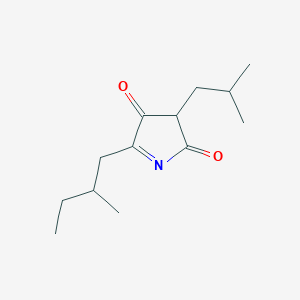

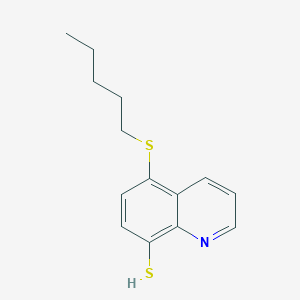
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
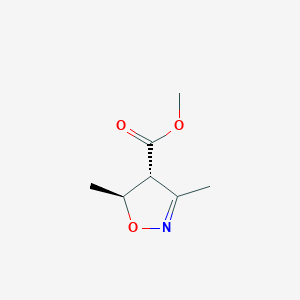
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
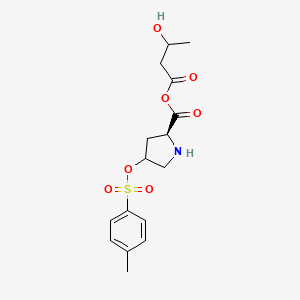
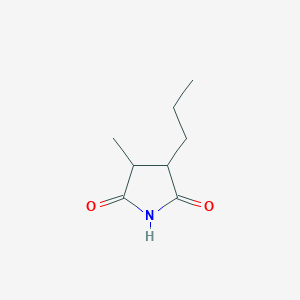
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)

